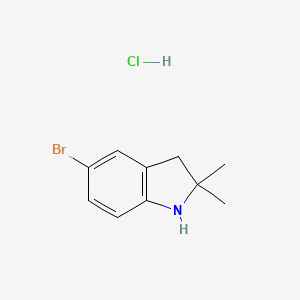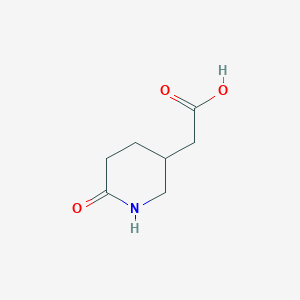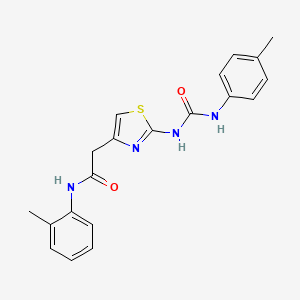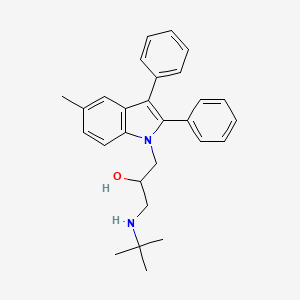
4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as Celecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means it specifically targets the COX-2 enzyme responsible for inflammation and pain.
作用机制
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for maintaining the protective lining of the stomach and intestines.
Biochemical and Physiological Effects:
Celecoxib has been found to have a wide range of biochemical and physiological effects. It reduces inflammation and pain by inhibiting the production of prostaglandins. Celecoxib also has antitumor properties and may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). Furthermore, Celecoxib has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Celecoxib has also been studied for its potential use in the treatment of cardiovascular diseases, including stroke and heart attack.
实验室实验的优点和局限性
Celecoxib has several advantages as a research tool. It is a selective COX-2 inhibitor, which means it specifically targets the COX-2 enzyme responsible for inflammation and pain. This makes Celecoxib a useful tool for studying the role of COX-2 in various diseases. However, Celecoxib also has limitations as a research tool. It is a drug that has been approved for clinical use, which means it may have off-target effects that could confound research results. Furthermore, Celecoxib is a relatively expensive drug, which may limit its use in some research settings.
未来方向
There are several future directions for research on Celecoxib. One area of research is the development of new COX-2 inhibitors that are more selective and have fewer off-target effects. Another area of research is the use of Celecoxib in combination with other drugs to enhance its antitumor or neuroprotective effects. Furthermore, Celecoxib may have potential as a treatment for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the use of Celecoxib in combination with other drugs may be explored to enhance its therapeutic effects while minimizing its side effects.
合成方法
The synthesis of 4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide involves the reaction of 4-(4-ethoxyphenylamino)phenol with thionyl chloride to form 4-(4-ethoxyphenylamino)phenyl chloroformate, which is then reacted with 2-aminoacetamide to produce 4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide. This synthesis method has been widely used to produce Celecoxib in large quantities.
科学研究应用
Celecoxib has been extensively studied for its anti-inflammatory, analgesic, and antitumor properties. It has been shown to be effective in treating various types of cancer, such as breast cancer, colon cancer, and prostate cancer. Celecoxib has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, Celecoxib has been studied for its potential use in the treatment of cardiovascular diseases, including stroke and heart attack.
属性
IUPAC Name |
4-[(2-chloroacetyl)amino]-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-23-15-9-7-14(8-10-15)20-17(22)12-3-5-13(6-4-12)19-16(21)11-18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIZMCRFFYCUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2792700.png)


![6-Cyclopropyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2792705.png)

![1-(benzo[d]oxazol-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2792707.png)
![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2792710.png)





